5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives can involve different synthetic sequences and reactions. For instance, the paper titled "3-Methyl-4H-[1,2,4]-oxadiazol-5-one: a versatile synthon for protecting monosubstituted acetamidines" demonstrates the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protected acetamidine in various synthetic reactions, including alkylation and Michael addition. The stability of the oxadiazole moiety under various conditions is also noted, with the ability to release the free acetamidine through mild reduction.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives can be elucidated using various spectroscopic techniques. For example, the paper "Synthesis, X-ray crystal structure and optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole" describes the determination of the spatial structure of a related compound using X-ray diffraction analysis. The optical properties, such as UV-vis absorption and fluorescence spectral characteristics, are also investigated, showing variations depending on the substituents present in the molecule.
Chemical Reactions Analysis
1,2,4-oxadiazole derivatives can undergo various chemical reactions. The paper "A facile retro-ene reaction of 5-(methoxyamino)-3-aryl-1,3,4-oxadiazol-2(3H)-ones" discusses a heteroretro-ene reaction where formaldehyde is expelled, leading to the formation of different kinetic and thermodynamic products. This indicates the reactivity of the oxadiazole ring and its potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The paper "Discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers" explores the aqueous solubility properties of these compounds, which is a critical factor for their potential use as anticancer agents. Small substitutions on the aryl group were found to be well tolerated and could improve solubility, which is essential for in vivo efficacy.
Scientific Research Applications
Oxadiazole Derivatives in Medicinal Chemistry
Oxadiazoles, including 5-(Diethoxymethyl)-3-methyl-1,2,4-oxadiazole, are noted for their broad therapeutic potential within medicinal chemistry. Research highlights the structural uniqueness of the 1,3,4-oxadiazole ring, which allows for effective binding with various enzymes and receptors through weak interactions, leading to a range of bioactivities. These derivatives have been extensively studied for their roles in addressing various diseases, showcasing a wide spectrum of pharmacological applications such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and more. Their versatility in drug development is attributed to their ability to interact with biomacromolecules, enhancing pharmacological activities through mechanisms like hydrogen bond interactions (Verma et al., 2019).
Biological Roles and Synthetic Approaches
The 1,3,4-oxadiazole core is integral in developing new medicinal species for treating various diseases. Recent advancements in synthetic methods for oxadiazole derivatives underline their medicinal significance. The innovative synthesis and exploration of their biological applications underscore the oxadiazole's role as a key player in therapeutic advancements, particularly in antimicrobial and anticancer domains (Nayak & Poojary, 2019).
Pharmacokinetics and Biological Activities
The pharmacokinetic properties of oxadiazoles, including this compound, enhance their pharmacological activity. Recent studies focus on compounds containing oxadiazole rings, demonstrating significant antibacterial, anti-inflammatory, antituberculous, antifungal, and anticancer activities. These activities are facilitated by the oxadiazole's ability to form hydrogen bonds with biomolecules, indicating a promising avenue for future drug development (Wang et al., 2022).
Anticancer and Antiviral Applications
Specifically focusing on anticancer and antiviral activities, 1,3,4-oxadiazoles demonstrate potent biological functions associated with various mechanisms, including enzyme and growth factor inhibition. These findings are pivotal for developing targeted therapies in cancer and viral infections, with oxadiazole derivatives showing considerable promise as future lead molecules (Devi et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(diethoxymethyl)-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-4-11-8(12-5-2)7-9-6(3)10-13-7/h8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTNHOKHXSDNPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC(=NO1)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1341288-05-8 |
Source
|
Record name | 5-(diethoxymethyl)-3-methyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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